molecular formula C21H17NO5S2 B3541993 4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-1,2-phenylene diacetate

4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-1,2-phenylene diacetate

Cat. No.: B3541993
M. Wt: 427.5 g/mol
InChI Key: ODLYFCZSSCLINM-YVLHZVERSA-N
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Description

The compound “4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-1,2-phenylene diacetate” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with the benzylthio and phenylene diacetate groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiazole ring, for example, might undergo reactions at the sulfur or nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific molecular structure .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal properties, its mechanism of action would involve how it interacts with biological molecules in the body .

Future Directions

The future research directions for this compound could involve further studies to determine its physical and chemical properties, potential uses, and safety profile .

Properties

IUPAC Name

[2-acetyloxy-4-[(Z)-(2-benzylsulfanyl-5-oxo-1,3-thiazol-4-ylidene)methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5S2/c1-13(23)26-18-9-8-16(11-19(18)27-14(2)24)10-17-20(25)29-21(22-17)28-12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLYFCZSSCLINM-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)SC(=N2)SCC3=CC=CC=C3)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)SC(=N2)SCC3=CC=CC=C3)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-1,2-phenylene diacetate
Reactant of Route 2
Reactant of Route 2
4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-1,2-phenylene diacetate
Reactant of Route 3
Reactant of Route 3
4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-1,2-phenylene diacetate
Reactant of Route 4
Reactant of Route 4
4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-1,2-phenylene diacetate
Reactant of Route 5
4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-1,2-phenylene diacetate
Reactant of Route 6
4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-1,2-phenylene diacetate

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